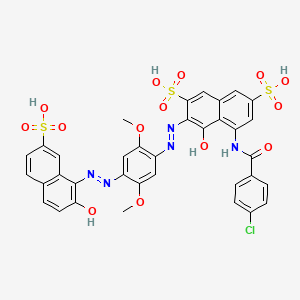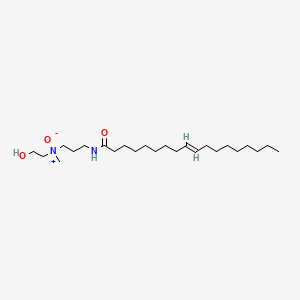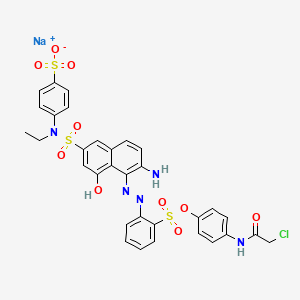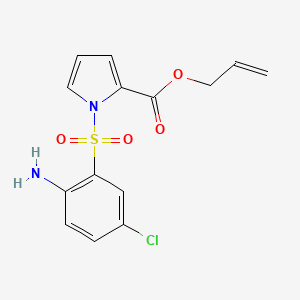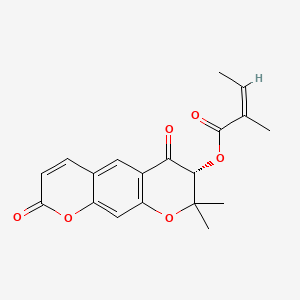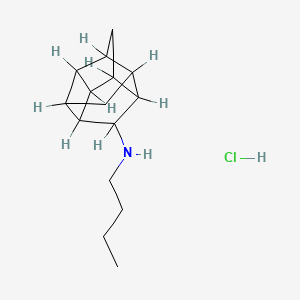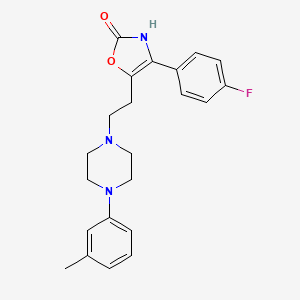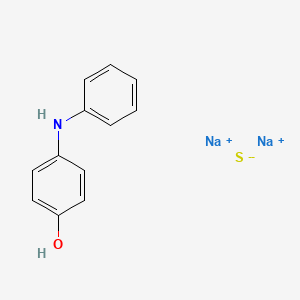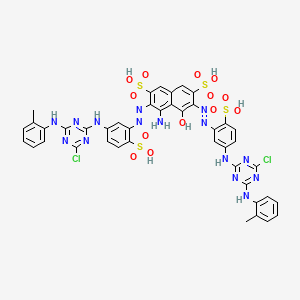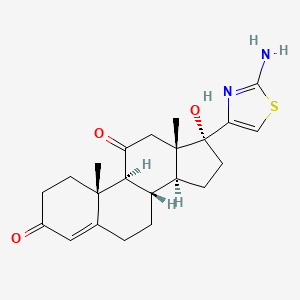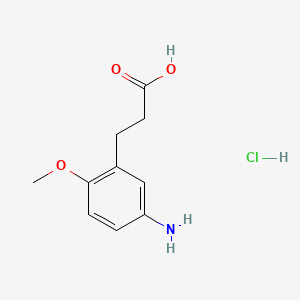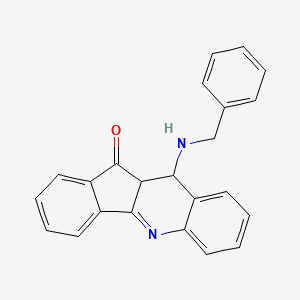
10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenylmethylamino Group: This step may involve nucleophilic substitution or addition reactions to introduce the phenylmethylamino group at the desired position.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
10,10a-ジヒドロ-10-((フェニルメチル)アミノ)-11H-インデノ(1,2-b)キノリン-11-オンの作用機序には、特定の分子標的との相互作用が関与します。これらには、以下が含まれます。
酵素: 特定の酵素の阻害または活性化。
受容体: 細胞受容体に結合して生物学的経路を調節する。
DNA/RNA: 遺伝子発現に影響を与えるための核酸へのインターカレーションまたは結合。
6. 類似の化合物との比較
類似の化合物
インデノキノリン誘導体: 同様の核構造を持つが、置換基が異なる化合物。
キノリン誘導体: キノリン核構造を持つ化合物。
独自性
10,10a-ジヒドロ-10-((フェニルメチル)アミノ)-11H-インデノ(1,2-b)キノリン-11-オンは、その特定の置換パターンとフェニルメチルアミノ基の存在によって独特であり、これは独特の生物活性と化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Uniqueness
10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern and the presence of the phenylmethylamino group, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
88389-59-7 |
|---|---|
分子式 |
C23H18N2O |
分子量 |
338.4 g/mol |
IUPAC名 |
10-(benzylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C23H18N2O/c26-23-17-11-5-4-10-16(17)22-20(23)21(18-12-6-7-13-19(18)25-22)24-14-15-8-2-1-3-9-15/h1-13,20-21,24H,14H2 |
InChIキー |
LNBXGQCUSXTVRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


